3-{5-[(Z)-(1-cyclohexyl-3-methyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]furan-2-yl}benzoic acid
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Overview
Description
3-(5-{[(4Z)-1-CYCLOHEXYL-3-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a furan ring, a benzoic acid moiety, and an imidazolidinone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{[(4Z)-1-CYCLOHEXYL-3-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID typically involves multiple steps, starting with the preparation of the furan and benzoic acid intermediates. The key steps include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Imidazolidinone Group: This involves the reaction of cyclohexylamine with a suitable carbonyl compound, followed by cyclization.
Coupling of Intermediates: The furan and imidazolidinone intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-{[(4Z)-1-CYCLOHEXYL-3-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The imidazolidinone group can be reduced to form corresponding amines.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced imidazolidinone derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
3-(5-{[(4Z)-1-CYCLOHEXYL-3-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(5-{[(4Z)-1-CYCLOHEXYL-3-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Known for its antimicrobial activity.
4-Phenylthiazolyl-1,3,5-triazine Derivatives: Exhibits significant antibacterial properties.
Uniqueness
3-(5-{[(4Z)-1-CYCLOHEXYL-3-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is unique due to its complex structure, which combines multiple functional groups, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C22H22N2O4S |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
3-[5-[(Z)-(1-cyclohexyl-3-methyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C22H22N2O4S/c1-23-18(20(25)24(22(23)29)16-8-3-2-4-9-16)13-17-10-11-19(28-17)14-6-5-7-15(12-14)21(26)27/h5-7,10-13,16H,2-4,8-9H2,1H3,(H,26,27)/b18-13- |
InChI Key |
UQWJCBDJNLBQKT-AQTBWJFISA-N |
Isomeric SMILES |
CN1/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)C(=O)O)/C(=O)N(C1=S)C4CCCCC4 |
Canonical SMILES |
CN1C(=CC2=CC=C(O2)C3=CC(=CC=C3)C(=O)O)C(=O)N(C1=S)C4CCCCC4 |
Origin of Product |
United States |
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